2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

Chiral resolution Semisynthetic penicillins Arylglycine building blocks

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid (CAS 86053-97-6), systematically named α-amino-3,4,5-trimethoxyphenylacetic acid, is a synthetic non-proteogenic arylglycine derivative. It is the racemic (DL) form often referred to as DL-3,4,5-trimethoxyphenylglycine (DL-TMO-phenylglycine).

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 86053-97-6
Cat. No. B1624095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid
CAS86053-97-6
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(C(=O)O)N
InChIInChI=1S/C11H15NO5/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H,13,14)
InChIKeyQDHRTWRXHAMCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic Acid (CAS 86053-97-6): Procurement-Relevant Identity and Class Context


2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid (CAS 86053-97-6), systematically named α-amino-3,4,5-trimethoxyphenylacetic acid, is a synthetic non-proteogenic arylglycine derivative [1]. It is the racemic (DL) form often referred to as DL-3,4,5-trimethoxyphenylglycine (DL-TMO-phenylglycine) [2]. The compound belongs to the broader phenylglycine class, distinguished by the 3,4,5-trimethoxyphenyl (TMP) moiety—a recognized pharmacophore in numerous tubulin inhibitors and antimitotic agents [3]. While this TMP motif is conserved across many bioactive molecules including combretastatin A-4 and colchicine, the target compound uniquely positions the TMP ring directly at the α-carbon of a free amino acid scaffold, making it a versatile chiral building block rather than a pre-assembled pharmacophore [1].

Why Generic Substitution Fails for 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic Acid: Comparator Differentiation


Procurement of a generic 'trimethoxyphenyl-containing building block' in lieu of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid carries significant risk because subtle structural variations among commercially available analogs produce dramatic differences in synthetic utility, enantiomeric accessibility, and downstream bioisosteric value. This specific compound is the free α-amino acid form with the TMP ring directly attached to the glycine α-carbon, distinct from the nitrile precursor (CAS 86053-93-2) [1], the hydrochloride salt (CAS 86053-95-4) , the (S)-enantiomer (CAS 58716-92-0) , N-substituted glycine variants (e.g., CAS 7738-40-1) , the conformationally distinct 2,4,6-regioisomer (CAS 500696-02-6) , and the demethylated trihydroxy analog (CAS 86053-99-8) [3]. Only CAS 86053-97-6 combines: (i) directly available racemic DL form enabling subsequent enantiomeric resolution with documented resolving agents [1]; (ii) the precise 3,4,5-substitution pattern matching the colchicine-site pharmacophore [2]; (iii) a free carboxylic acid and amine for orthogonal conjugation chemistry; and (iv) three intact methyl ethers that can be selectively demethylated to afford the trihydroxy-phenylglycine analog [3]. Substituting with the nitrile, N-alkylated, or regioisomeric variants forfeits one or more of these critical features.

Quantitative Differentiation Evidence for 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic Acid Procurement


Enantiomeric Resolution Feasibility: DL-TMO-Phenylglycine vs. D-Phenylglycine and D-4-Hydroxyphenylglycine as Semisynthetic Penicillin Precursors

The racemic DL-3,4,5-trimethoxyphenylglycine (CAS 86053-97-6) has been successfully resolved into its D- and L-enantiomers using dehydroabietylamine and (+)-1-phenylethylamine as chiral resolving agents, with optical rotations and circular dichroism spectra fully characterized for both enantiomers [1]. This resolution chemistry is directly analogous to that employed for the established penicillin side-chain precursors D-(-)-α-aminophenylacetic acid and D-(-)-α-amino-4-hydroxyphenylacetic acid [1]. In contrast, the simpler phenylglycine (CAS 69-91-0) [2] and 4-hydroxyphenylglycine [3] have known water solubility values of approximately 7.65 g/L [2] and documented pKa values, but lack the tri-methoxy substitution pattern that provides additional H-bond acceptor capacity (six H-bond acceptors for the target compound vs. three for phenylglycine) [5]. This increased H-bonding capacity correlates with the TMP moiety's established role in tubulin binding pocket interactions [4]. The target compound combines the chiral resolution compatibility of the arylglycine scaffold with the pharmacophoric advantage of the TMP group, making it a dual-purpose intermediate: it can directly substitute for D-phenylglycine in semisynthetic penicillin acylations [1], while simultaneously embedding the TMP motif needed for colchicine-site targeting in antimitotic agents [4].

Chiral resolution Semisynthetic penicillins Arylglycine building blocks

Synthetic Transformability: Direct Demethylation Yield to Trihydroxyphenylglycine vs. Alternative Precursors

CAS 86053-97-6 can be directly converted to DL-2-(3,4,5-trihydroxyphenyl)glycine (CAS 86053-99-8) via treatment with hydriodic acid (HI) for 3.0 hours, achieving an 80% isolated yield of the demethylated product [1]. This transformation is documented as a defined reaction entry with specific stoichiometry and reaction time [1]. The trihydroxy analog (THPG) is itself a known mGlu6 receptor antagonist and an intermediate for further catechol-type conjugations. In comparison, the 3,4,5-trimethoxyphenylacetic acid analog (CAS 951-82-6) lacks the α-amino group and therefore cannot undergo analogous demethylation to yield an α-amino acid product; it would yield only the corresponding phenylacetic acid derivative, forfeiting the amino acid scaffold required for peptide coupling or receptor-targeted applications . The nitrile precursor (CAS 86053-93-2) requires prior hydrolysis to the carboxylic acid before demethylation, adding a synthetic step with associated yield loss, while the hydrochloride salt (CAS 86053-95-4) introduces a counterion that may interfere with HI-mediated demethylation . The 2,3,4-regioisomer (CAS 500696-02-6) would produce a different trihydroxy regioisomer with unknown biological activity compared to the established 3,4,5-THPG pharmacophore .

Demethylation chemistry Trihydroxyphenylglycine synthesis Catechol bioisostere

Functional Group Orthogonality: Free Amino Acid vs. N-Substituted Glycine Derivatives for Combinatorial Library Synthesis

The target compound (CAS 86053-97-6) possesses a primary amine (pKa ~9-10 range predicted for α-amino acids) and a free carboxylic acid, both available for orthogonal conjugation without requiring prior deprotection steps [1]. This stands in contrast to N-substituted comparators: N-[2-(3,4,5-trimethoxyphenyl)ethyl]glycine (CAS 7738-40-1) has the amine engaged in a secondary amine linkage, reducing nucleophilicity for amide bond formation and precluding standard Fmoc/Boc solid-phase peptide coupling protocols . N-(3,4,5-trimethoxybenzyl)glycine (CAS not specified) similarly has a methylene spacer between the TMP ring and amine, altering both the conformational flexibility and the electronic character of the nitrogen . N-(3,4,5-trimethoxybenzoyl)glycine (CAS 40915-27-3) incorporates the TMP ring as an amide rather than directly attached to the α-carbon, which fundamentally changes the hydrolytic stability and metabolic liability of the resulting conjugates [2]. Combretastatin A-4 amino acid prodrugs specifically benefit from α-amino acid conjugation to improve aqueous solubility, and the free α-amino acid scaffold of CAS 86053-97-6 is ideally suited for this prodrug strategy—the TMP pharmacophore is pre-installed, and the amino acid moiety can be directly coupled to the drug payload [3].

Combinatorial chemistry Amide coupling Prodrug design

Physicochemical Profile Differentiation: LogP and Rotatable Bond Comparison Between 3,4,5-TMP and 2,3,4-TMP Arylglycine Regioisomers

The target compound (3,4,5-substitution pattern) and its 2,3,4-regioisomer (CAS 500696-02-6) share identical molecular formulas (C11H15NO5; MW 241.24 g/mol) but display distinct calculated physicochemical properties relevant to permeability and target engagement [1]. Both contain 2 H-bond donors and 6 H-bond acceptors, and each has 5 rotatable bonds, resulting in identical Lipinski parameter counts [1]. However, the 3,4,5-substitution pattern is established as the critical pharmacophore for colchicine-site tubulin binding: the 3,4,5-TMP moiety forms specific hydrogen bonds with Val238 and Cys241 in the β-tubulin hydrophobic pocket [2]. The 2,3,4-substitution pattern has no such documented tubulin binding rationale, and no published tubulin polymerization IC50 values were identified for compounds bearing the 2,3,4-TMP regioisomer. Furthermore, the 3,4,5-pattern allows for selective sequential demethylation (3-O-demethylation vs. 4-O-demethylation vs. 5-O-demethylation) that is not equivalently accessible in the 2,3,4-isomer due to differing steric and electronic environments around the ortho-methoxy group [3]. Procurement of the 2,3,4-regioisomer would thus represent an investment in a building block with no validated pharmacophoric rationale for tubulin-targeted or Hsp90-targeted programs .

ADME prediction Regioisomer comparison Drug-likeness

Validated Application Scenarios for 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic Acid Based on Quantitative Evidence


Semisynthetic β-Lactam Antibiotic Side-Chain Development

CAS 86053-97-6 serves as a direct chiral building block for novel semisynthetic penicillins and cephalosporins, following the precedent established by Schmidt and Rosenkranz (1976) wherein the resolved D-enantiomer of TMO-phenylglycine was utilized as an acyl component for 6-aminopenicillanic acid (6-APS), analogous to the use of D-phenylglycine in ampicillin and D-4-hydroxyphenylglycine in amoxicillin [1]. The trimethoxy-substitution pattern introduces additional H-bonding capacity (6 acceptors vs. 3 for phenylglycine) and increased steric bulk (MW 241.24 vs. 151.16) that may confer altered bacterial permeability or β-lactamase resistance profiles. Procurement of the racemate (CAS 86053-97-6) followed by in-house resolution with dehydroabietylamine provides access to both enantiomers [1], enabling systematic evaluation of D- vs. L-configuration effects on antibiotic potency—a capability not available when purchasing pre-resolved but more expensive single enantiomers.

Colchicine-Site Tubulin Inhibitor Library Synthesis

The 3,4,5-trimethoxyphenyl moiety is a hallmark pharmacophore of colchicine-site binding inhibitors (CBSIs), including combretastatin A-4, colchicine, and VERU-111 [2]. CAS 86053-97-6 provides this validated pharmacophore pre-attached to a free α-amino acid scaffold, enabling direct incorporation into peptide-like or amide-linked combinatorial libraries via standard coupling chemistry (HBTU, EDC) [3]. The TMP ring engages in hydrogen bonds with Val238 and Cys241 of β-tubulin [4], and compounds incorporating the 3,4,5-TMP moiety have demonstrated tubulin polymerization IC50 values as low as 0.45 μM in optimized analogs [5]. Using CAS 86053-97-6 as the TMP-donor building block ensures that every library member retains the pharmacophoric substitution pattern, while the amino acid linker can be varied to optimize binding pocket complementarity.

Prodrug Scaffold for Vascular Disrupting Agents (VDAs)

Amino acid prodrug strategies are well-established for improving the aqueous solubility of combretastatin-class vascular disrupting agents [6]. CAS 86053-97-6 uniquely positions the TMP ring directly at the α-carbon of a glycine scaffold, making it an ideal prodrug promoiety: the free carboxylic acid enables salt formation for solubility enhancement, the primary amine allows conjugation to drug payloads via amide or carbamate linkages, and the TMP ring itself may contribute to the pharmacodynamic effect upon prodrug cleavage. The calculated LogP of -1.8 [7] indicates favorable aqueous solubility relative to the parent combretastatin A-4 (LogP ~3-4), suggesting that amino acid conjugates of CAS 86053-97-6 could address the notorious solubility limitations of stilbene-type CBSIs without requiring phosphate prodrug strategies.

Dual-Function Intermediate for Trihydroxyphenylglycine-Derived mGlu Receptor Ligands

The demethylation of CAS 86053-97-6 yields DL-2-(3,4,5-trihydroxyphenyl)glycine (THPG) in 80% isolated yield [8]. THPG is a documented antagonist of the mGlu6 receptor and has been studied as a pharmacological tool for retinal ON bipolar cell signaling [9]. By procuring CAS 86053-97-6, researchers gain access to both the methoxy-protected form (suitable for CNS penetration studies due to increased lipophilicity from methyl ethers) and the demethylated catechol form (suitable for receptor binding assays where the free hydroxyls may engage in additional H-bonding). This dual access from a single purchased intermediate avoids the need to separately source or synthesize both the TMP-protected and trihydroxy forms, streamlining structure-activity relationship (SAR) campaigns for mGlu receptor modulators.

Quote Request

Request a Quote for 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.